benzene-1,3-diylbis(3,4-dihydroisoquinolin-2(1H)-ylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of compounds known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multicomponent reactions. These reactions are favored for their efficiency in generating molecular diversity and complexity. One common approach is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of C(sp3)–H bonds of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to improve atom economy, selectivity, and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like H₂O₂ or TBHP.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. It is known to modulate various biological pathways, including those involved in inflammation and neuroprotection. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features and biological activities.
N-Benzyl Tetrahydroisoquinoline: Known for its anti-neuroinflammatory properties.
3,4-Dihydroisoquinolin-1(2H)-one: Another derivative with significant biological activities.
Uniqueness
2-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its specific structural configuration, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C26H24N2O2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C26H24N2O2/c29-25(27-14-12-19-6-1-3-8-23(19)17-27)21-10-5-11-22(16-21)26(30)28-15-13-20-7-2-4-9-24(20)18-28/h1-11,16H,12-15,17-18H2 |
InChI Key |
ASVOKAWBVHVTGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)C(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.